

physical and chemical properties of benzaldehyde thiosemicarbazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzaldehyde thiosemicarbazone*

Cat. No.: *B154886*

[Get Quote](#)

An In-depth Technical Guide on Benzaldehyde Thiosemicarbazone

micarbazone**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzaldehyde thiosemicarbazone (BTSC) is a Schiff base formed from the condensation of benzaldehyde and thiosemicarbazide. As a member of the thiosemicarbazone class of compounds, it has garnered significant scientific interest due to its versatile coordination chemistry and wide-ranging biological activities. Thiosemicarbazones are known to possess antitumor, antibacterial, antifungal, and antiviral properties.^[1] These effects are often attributed to their ability to chelate metal ions and inhibit key enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis.^{[2][3]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **benzaldehyde thiosemicarbazone**, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance.

Physical and Chemical Properties

Benzaldehyde thiosemicarbazone is typically a crystalline solid. Its appearance has been described as both colorless and pale yellow crystals.^{[1][4]} The compound's structure features a

phenyl ring connected to a thiosemicarbazone moiety, with an E-configuration across the C=N double bond.

Data Summary

The following table summarizes the key physical and chemical properties of **benzaldehyde thiosemicarbazone**.

Property	Value	References
IUPAC Name	[(E)-benzylideneamino]thiourea	
Molecular Formula	C ₈ H ₉ N ₃ S	[1]
Molecular Weight	179.24 g/mol	[1]
Melting Point	153.5 °C	[5]
167–169 °C	[1]	
178–180 °C	[4]	
Appearance	Colorless to pale yellow crystals	[1] [4]
Solubility	Sparingly soluble in water. Soluble in solvents like chloroform (CDCl ₃) and Dimethyl sulfoxide (DMSO).	[4] [6]
CAS Number	1627-73-2	

Spectroscopic and Structural Data

The structural elucidation of **benzaldehyde thiosemicarbazone** is well-documented through various spectroscopic and crystallographic techniques.

Spectroscopic Characterization

The table below provides a summary of the characteristic spectroscopic data.

Technique	Solvent/Method	Key Peaks / Chemical Shifts (δ)	References
FT-IR	KBr Pellet (cm^{-1})	$\nu(\text{NH}_2)$: 3400, 3380 $\nu(\text{NH})$: 3250 $\nu(\text{C}=\text{N})$: 1600 $\nu(\text{C}=\text{S})$: 885	[1]
^1H NMR	DMSO-d ₆ (ppm)	11.42 (s, 1H, =N–NH) 8.19, 7.98 (d, 2H, NH ₂) 8.05 (s, 1H, HC=N) 7.78 (d, 2H, ortho-Ph) 7.40 (t, 1H, para-Ph) 7.39 (t, 2H, meta-Ph)	[1]
^{13}C NMR	DMSO-d ₆ (ppm)	178.0 (C=S) 142.28 (HC=N) 134.18, 129.83, 128.65, 127.29 (Phenyl C)	[1]
Mass Spec.	FAB+	m/z 179 (M ⁺ , 70%)	[1]

Crystal Structure

Single-crystal X-ray diffraction has revealed that **benzaldehyde thiosemicarbazone** crystallizes in a triclinic crystal system with the space group P-1(2). The determined unit cell parameters are:

- a = 8.529(3) Å
- b = 9.387(4) Å
- c = 15.538(6) Å
- α = 73.926(12) $^\circ$
- β = 79.730(12) $^\circ$

- $\gamma = 83.087(13)^\circ$
- Volume = 1174.2(8) \AA^3
- $Z = 4$

Experimental Protocols

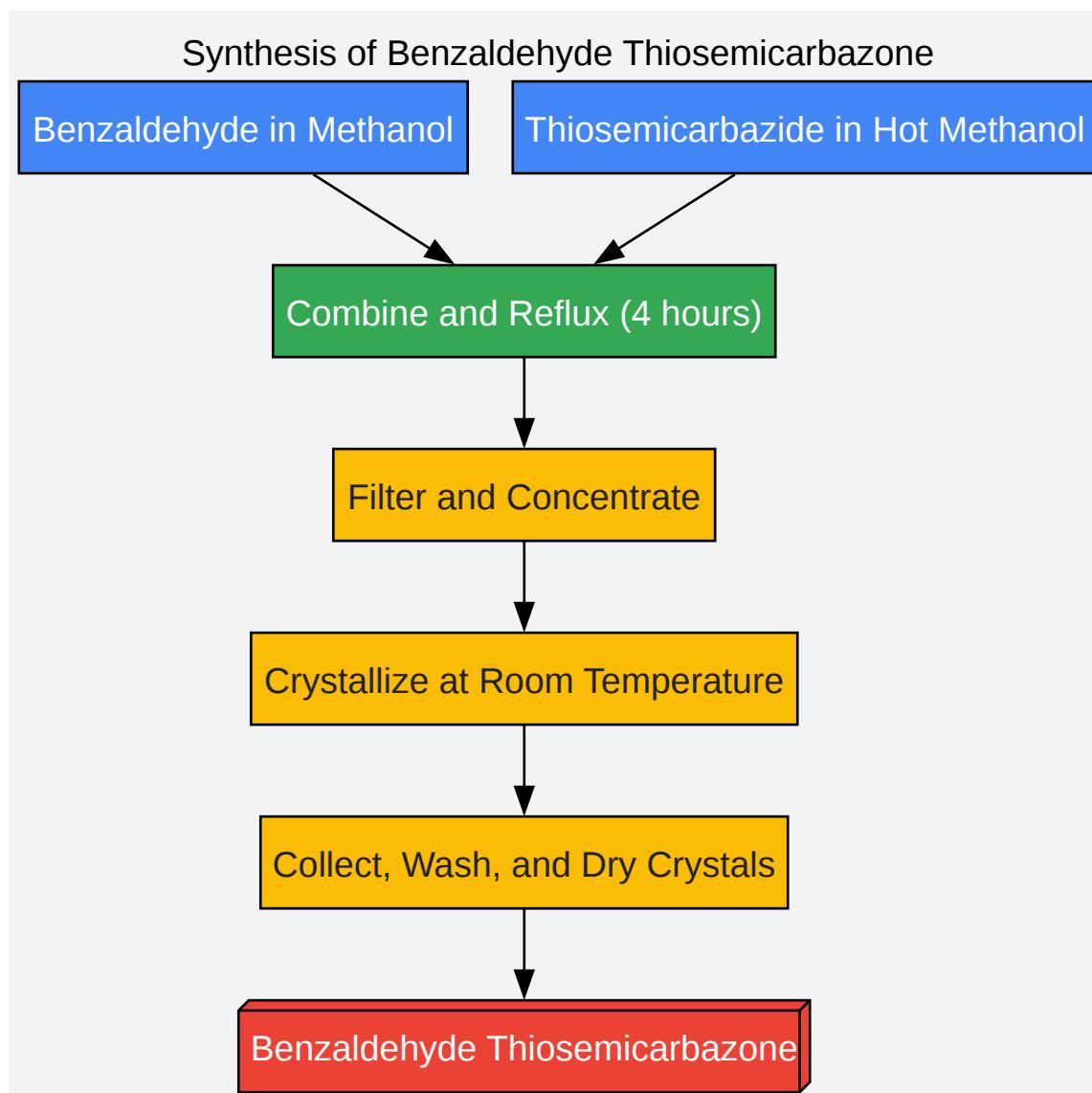
Synthesis of Benzaldehyde Thiosemicarbazone

This protocol is a generalized procedure based on established methods for the condensation reaction between benzaldehyde and thiosemicarbazide.[\[1\]](#)

Materials:

- Thiosemicarbazide (20 mmol, 1.82 g)
- Benzaldehyde (20 mmol, 2.12 g)
- Methanol (approx. 250 mL)
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Filtration apparatus
- Cold Ethanol (for washing)

Procedure:

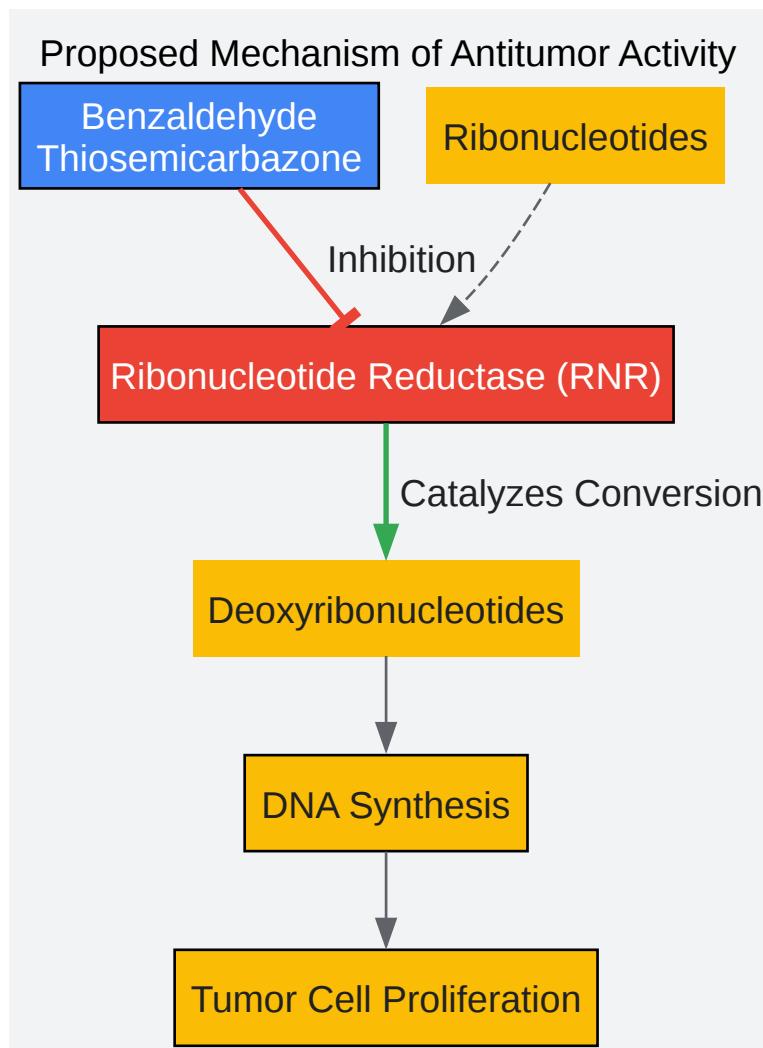

- Prepare a solution of thiosemicarbazide (1.82 g) in 160 mL of hot methanol in a round-bottom flask.
- In a separate beaker, dissolve benzaldehyde (2.12 g) in 70 mL of methanol.
- While stirring the hot thiosemicarbazide solution, add the benzaldehyde solution dropwise over a period of 30 minutes.

- Once the addition is complete, attach a reflux condenser and heat the mixture to reflux. Maintain reflux with continuous stirring for 4 hours.
- After reflux, filter the hot solution to remove any insoluble impurities.
- Reduce the volume of the filtrate to approximately half by using a rotary evaporator.
- Allow the concentrated solution to cool slowly to room temperature. Crystals of **benzaldehyde thiosemicarbazone** will precipitate.
- Collect the crystals by filtration.
- Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities.
- Dry the purified crystals in vacuo. The expected yield is approximately 80%.[\[1\]](#)

Characterization Methods

- FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrophotometer using KBr pellets.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.
- Mass Spectrometry: Fast Atom Bombardment (FAB+) is a suitable ionization technique to determine the molecular weight and fragmentation pattern.
- X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic structure. Data is collected on a diffractometer, and the structure is solved and refined using appropriate software.[\[1\]](#)

Mandatory Visualizations Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **benzaldehyde thiosemicarbazone**.

Proposed Mechanism of Antitumor Activity

Thiosemicarbazones are well-known for their ability to inhibit ribonucleotide reductase (RNR), an enzyme essential for the *de novo* synthesis of deoxyribonucleotides, which are the building blocks of DNA.[7] By inhibiting RNR, these compounds effectively halt DNA synthesis and, consequently, cell proliferation.[2][3]

[Click to download full resolution via product page](#)

Caption: Inhibition of Ribonucleotide Reductase by **Benzaldehyde Thiosemicarbazone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. juniv.edu [juniv.edu]
- 7. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of benzaldehyde thiosemicarbazone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154886#physical-and-chemical-properties-of-benzaldehyde-thiosemicarbazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com